[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Overview
Description
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts where necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules under various reaction conditions.
Biology
In biological research, this compound has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against bacterial biofilms, making it a candidate for further investigation in antimicrobial therapies .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. For instance, some derivatives have shown moderate to weak inhibition of cholinesterase and lipoxygenase enzymes, which are targets for treating diseases like Alzheimer’s .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets. For example, its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the chromenyl and butanoate groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate: A related compound with similar functional groups but different overall structure.
Uniqueness
What sets [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate apart is its combination of multiple functional groups, which confer unique reactivity and potential applications. Its structural complexity allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8S/c1-19-28(21-8-11-25-27(16-21)37-14-13-36-25)29(33)23-10-9-22(17-26(23)39-19)40-30(34)24(12-15-41-2)32-31(35)38-18-20-6-4-3-5-7-20/h3-11,16-17,24H,12-15,18H2,1-2H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGMFCRNDUFEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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